molecular formula C18H13Cl2NO5S B5286683 methyl 2-[(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

methyl 2-[(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B5286683
M. Wt: 426.3 g/mol
InChI Key: IIWWJEQUZWUFGY-NVNXTCNLSA-N
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Description

Methyl 2-[(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound with a unique structure that includes a furan ring, a thiazolidine ring, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step involves the substitution of hydrogen atoms on the furan ring with dichlorophenyl groups using reagents such as dichlorobenzene and a catalyst.

    Formation of the Thiazolidine Ring: The thiazolidine ring is formed through the reaction of a thiourea derivative with an appropriate aldehyde or ketone.

    Esterification: The final step involves the esterification of the thiazolidine derivative with propanoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, converting them to hydroxyl groups.

    Substitution: The dichlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Hydroxylated thiazolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests possible applications as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 2-[(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets. The furan and thiazolidine rings may interact with enzymes or receptors, modulating their activity. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(5Z)-5-{[5-(2-methoxyphenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
  • Methyl 2-[(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

Uniqueness

The uniqueness of methyl 2-[(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate lies in its dichlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 2-[(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO5S/c1-9(17(23)25-2)21-16(22)15(27-18(21)24)8-11-4-6-14(26-11)12-5-3-10(19)7-13(12)20/h3-9H,1-2H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWWJEQUZWUFGY-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)N1C(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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